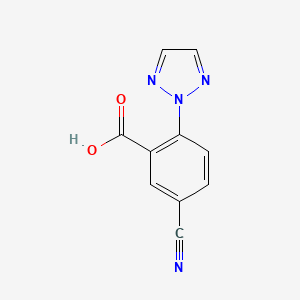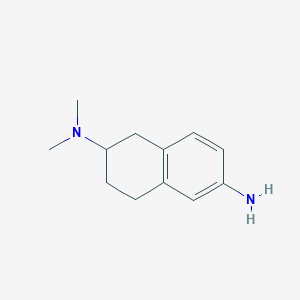
(trans-4-Aminocyclohexyl)-4-morpholinylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(trans-4-Aminocyclohexyl)-4-morpholinylmethanone is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a cyclohexyl ring, and a morpholine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (trans-4-Aminocyclohexyl)-4-morpholinylmethanone typically involves multiple steps, starting from readily available raw materials. One common synthetic route includes the following steps:
Catalytic Hydrogenation: The starting material, 4-aminobenzoic ester, undergoes catalytic hydrogenation to form the corresponding amine.
Phthaloyl Formylation: The amine is then subjected to phthaloyl formylation to introduce a formyl group.
Conversion Reaction: The formylated intermediate undergoes a conversion reaction to form the desired product.
Hydrazinolysis Reaction: The intermediate is treated with hydrazine to remove the phthaloyl protecting group.
Amino Protection: The resulting amine is protected using a suitable protecting group.
Ester Group Reduction: The ester group is reduced to form the corresponding alcohol.
Amino Deprotection: The protecting group is removed to regenerate the free amine.
Hydrogen Chloride Salification: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrogen chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-efficiency catalysts, optimized reaction conditions, and continuous flow reactors to ensure high yield and purity. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact .
化学反应分析
Types of Reactions
(trans-4-Aminocyclohexyl)-4-morpholinylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Condensation: The compound can undergo condensation reactions to form larger molecules
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Condensation: Condensation reactions often involve reagents like formaldehyde and primary amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives, and condensation reactions can form complex molecules with multiple functional groups .
科学研究应用
(trans-4-Aminocyclohexyl)-4-morpholinylmethanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe for investigating cellular processes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties .
作用机制
The mechanism of action of (trans-4-Aminocyclohexyl)-4-morpholinylmethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
4-Aminocoumarin Derivatives: These compounds share a similar amino group and are used in organic synthesis and medicinal chemistry.
Cyclohexylamines: Compounds with a cyclohexyl ring and an amino group, used in various chemical and industrial applications.
Morpholine Derivatives: Compounds containing a morpholine moiety, widely used in pharmaceuticals and agrochemicals.
Uniqueness
(trans-4-Aminocyclohexyl)-4-morpholinylmethanone is unique due to its combination of functional groups, which confer specific chemical and biological properties.
属性
分子式 |
C11H21ClN2O2 |
|---|---|
分子量 |
248.75 g/mol |
IUPAC 名称 |
(4-aminocyclohexyl)-morpholin-4-ylmethanone;hydrochloride |
InChI |
InChI=1S/C11H20N2O2.ClH/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13;/h9-10H,1-8,12H2;1H |
InChI 键 |
WLBQSHVQRWUWBI-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1C(=O)N2CCOCC2)N.Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(4-bromo-2-fluoro-phenyl)methyl]-1-phenyl-methanesulfonamide](/img/structure/B8431706.png)
![2-Bromopyrido[3,2-d]pyrimidin-6(5H)-one](/img/structure/B8431708.png)
![[2-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-6-yloxy)]acetaldehyde](/img/structure/B8431717.png)








![Ethyl 2-(benzo[d]thiazol-2-yloxy)acetate](/img/structure/B8431774.png)
![2-ethyl-9-methyl-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B8431792.png)

